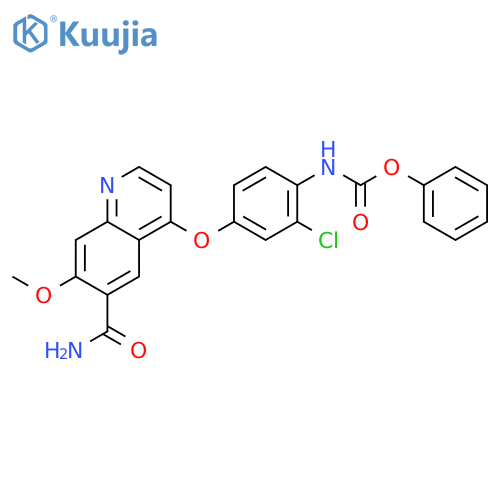Cas no 417722-95-3 (Phenyloxy Descyclopropylamino Lenvatinib)

417722-95-3 structure
商品名:Phenyloxy Descyclopropylamino Lenvatinib
Phenyloxy Descyclopropylamino Lenvatinib 化学的及び物理的性質
名前と識別子
-
- Phenyl N-(4-(6-carbamoyl-7-methoxy-4-quinolyl)oxy-2-chlorophenyl)carbamate
- CARBAMIC ACID,[4-[[6-(AMINOCARBONYL)-7-METHOXY-4-QUINOLINYL]OXY]-2-CHLOROPHENYL]-,PHENYL ESTER
- Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
- phenyl N-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chlorophenyl]carbamate
- SCHEMBL1892824
- phenyl N-{4-[(6-carbamoyl-7-methoxyquinolin-4-yl)oxy]-2-chlorophenyl}carbamate
- Phenyloxy Descyclopropylamino Lenvatinib; Carbamic acid, N-[4-[[6-(aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]-, phenyl ester (ACI); Carbamic acid, [4-[[6-(aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]-, phenyl ester (9CI); Phenyl N-[4-[[6-(aminocarbonyl)-7-methoxy-4-q
- Phenyloxy Descyclopropylamino Lenvatinib
- 417722-95-3
- DB-125823
- G71614
- BNMGPDZKAHVEQH-UHFFFAOYSA-N
- [4-[[6-(Aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]carbamic acid phenyl ester
- (4-((6-(Aminocarbonyl)-7-methoxy-4-quinolinyl)oxy)-2-chlorophenyl)carbamic acid phenyl ester
- 814-027-8
-
- インチ: InChI=1S/C24H18ClN3O5/c1-31-22-13-20-16(12-17(22)23(26)29)21(9-10-27-20)32-15-7-8-19(18(25)11-15)28-24(30)33-14-5-3-2-4-6-14/h2-13H,1H3,(H2,26,29)(H,28,30)
- InChIKey: BNMGPDZKAHVEQH-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)OC4=CC=CC=C4)Cl
計算された属性
- せいみつぶんしりょう: 463.09300
- どういたいしつりょう: 463.0934984g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 113Ų
じっけんとくせい
- 密度みつど: 1.418±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (4.5E-5 g/L) (25 ºC),
- PSA: 112.77000
- LogP: 6.17220
Phenyloxy Descyclopropylamino Lenvatinib 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P318725-2.5mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 2.5mg |
$230.00 | 2023-05-17 | ||
| A2B Chem LLC | AF67855-250mg |
phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate |
417722-95-3 | 97% | 250mg |
$164.00 | 2024-04-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197701A-100mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 0.97 | 100mg |
¥1297.8 | 2024-07-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197701A-250mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 0.97 | 250mg |
¥2203.2 | 2024-07-23 | |
| TRC | P318725-10mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 10mg |
$821.00 | 2023-05-17 | ||
| 1PlusChem | 1P00C6RZ-100mg |
phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate |
417722-95-3 | 97% | 100mg |
$120.00 | 2024-05-02 | |
| Ambeed | A377008-250mg |
Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate |
417722-95-3 | 97% | 250mg |
$204.0 | 2025-02-28 | |
| Ambeed | A377008-1g |
Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate |
417722-95-3 | 97% | 1g |
$549.0 | 2025-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197701A-1g |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 0.97 | 1g |
¥5940.0 | 2024-07-23 | |
| TRC | P318725-25mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 25mg |
$ 1200.00 | 2023-09-06 |
Phenyloxy Descyclopropylamino Lenvatinib 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
417722-95-3 (Phenyloxy Descyclopropylamino Lenvatinib) 関連製品
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 13769-43-2(potassium metavanadate)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:417722-95-3)苯基( 4-(6-氨甲酰-7-甲氧基-4-基)氧基)-2-氯苯基氨基甲酸酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:417722-95-3)Phenyloxy Descyclopropylamino Lenvatinib

清らかである:99%/99%
はかる:250mg/1g
価格 ($):184.0/494.0